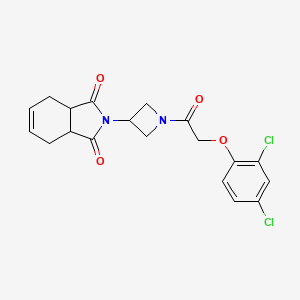

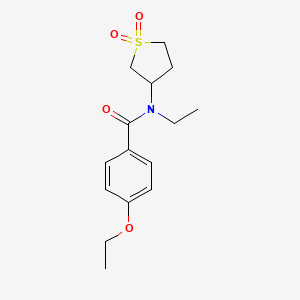

![molecular formula C18H19FN2O2S2 B2446562 4-Butyl-3-((3-Fluorbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazin-1,1-dioxid CAS No. 893790-42-6](/img/structure/B2446562.png)

4-Butyl-3-((3-Fluorbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazin-1,1-dioxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a novel 1,2,4-thiadiazine 1,1-dioxide derivative . 1,2,4-thiadiazine 1,1-dioxides are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazine 1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines are isolated as intermediates in the reaction with 2-chlorobenzenesulfonamide. These intermediates are then cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Molecular Structure Analysis

The molecular structure of 1,2,4-thiadiazine 1,1-dioxides is characterized by a five-membered cyclic structure . The 2H tautomers of these compounds are more energetically favorable than the 4H tautomers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-thiadiazine 1,1-dioxides include condensation, isolation of intermediates, and cyclization . The reactivity of heterocyclic methyl carbimidates towards sulfonamides that possess a chlorine atom as a substituent at the ortho position to the sulfonamide group is a key aspect of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-thiadiazine 1,1-dioxides are influenced by their molecular structure. The 2H tautomers of these compounds are more energetically favorable than the 4H tautomers .Wissenschaftliche Forschungsanwendungen

Diuretika und Antihypertensiva

1,2,4-Benzothiadiazin-1,1-dioxid-Derivate werden seit langem in der Humantherapie als Diuretika und Antihypertensiva eingesetzt . Diese Verbindung könnte mit ihren strukturellen Merkmalen potenziell in ähnlichen Anwendungen eingesetzt werden .

Behandlung von Herz-Kreislauf-Erkrankungen

Verbindungen mit einer ähnlichen Struktur wie diese Verbindung, wie z. B. 1-Hydrazinophthalazin, werden zur Behandlung verschiedener Herz-Kreislauf-Erkrankungen eingesetzt . Dies deutet auf eine mögliche Anwendung dieser Verbindung bei der Behandlung von Herz-Kreislauf-Erkrankungen hin.

Antikrebsmittel

Phthalazinon-Derivate, die strukturelle Merkmale mit dieser Verbindung teilen, werden zur Behandlung verschiedener Krankheiten, einschließlich Eierstockkrebs, eingesetzt . Dies deutet darauf hin, dass diese Verbindung potenziell in der Krebsbehandlung eingesetzt werden könnte.

Antidiabetika

Phthalazinon-Derivate werden auch als Antidiabetika eingesetzt . Diese Verbindung könnte mit ihrer ähnlichen Struktur potenziell zur Behandlung von Diabetes eingesetzt werden.

Antihistaminika

Phthalazinon-Derivate werden als Antihistaminika eingesetzt . Diese Verbindung könnte potenziell zur Behandlung von Allergien eingesetzt werden.

Bakterizide und Fungizide

Drei japanische Patentanmeldungen wurden für die Synthese von N(2)-Carbamoyl-2H-1,2,3-Benzothiadiazin-1,1-dioxiden durch die Behandlung der Verbindung 1a mit verschiedenen Isocyanaten eingereicht . In allen Fällen war das Ziel die Entwicklung effektiver Bakterizide und Fungizide .

Wirkmechanismus

Target of Action

Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Mode of Action

Similar compounds are known to inhibit insulin release as a result of their activity as atp-sensitive potassium channel openers . They also inhibit some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .

Biochemical Pathways

Similar compounds are known to have broad-spectrum activity against bacteria, fungi, and mycobacterium tuberculosis , suggesting that they may interfere with various biochemical pathways in these organisms.

Result of Action

The newly synthesized compounds were evaluated for their tuberculostatic and anticancer activities. Eight compounds were able to inhibit the growth of some renal and non-small cell lung cancer cell lines .

Zukünftige Richtungen

The synthesis and study of 1,2,4-thiadiazine 1,1-dioxides and their derivatives have attracted significant attention due to their potential therapeutic uses . Future research may focus on developing new synthetic methodologies, exploring their biological activities, and designing new drug candidates based on these compounds .

Eigenschaften

IUPAC Name |

4-butyl-3-[(3-fluorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S2/c1-2-3-11-21-16-9-4-5-10-17(16)25(22,23)20-18(21)24-13-14-7-6-8-15(19)12-14/h4-10,12H,2-3,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRSWMPFCBSARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

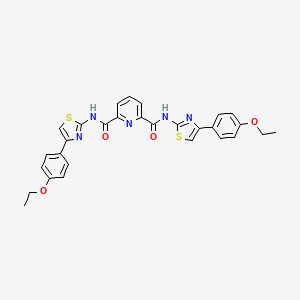

![1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea](/img/structure/B2446484.png)

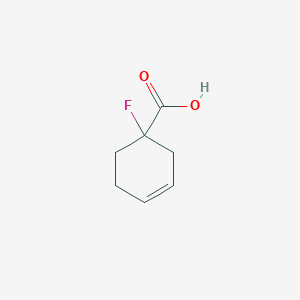

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide](/img/structure/B2446485.png)

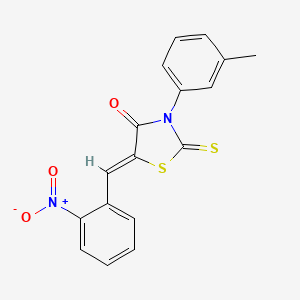

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2446486.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2446490.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2446497.png)

![N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2446499.png)